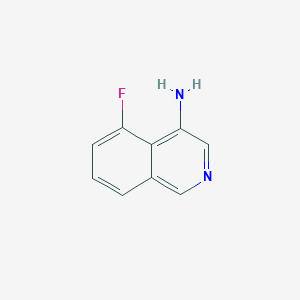

5-Fluoroisoquinolin-4-amine

CAS No.:

Cat. No.: VC16803961

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FN2 |

|---|---|

| Molecular Weight | 162.16 g/mol |

| IUPAC Name | 5-fluoroisoquinolin-4-amine |

| Standard InChI | InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2 |

| Standard InChI Key | LLNRWNSMNUQZFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CN=CC(=C2C(=C1)F)N |

Introduction

5-Fluoroisoquinolin-4-amine is an organic compound belonging to the class of fluorinated heterocycles. It features a unique isoquinoline backbone with a fluorine atom at the 5-position and an amino group at the 4-position. The molecular formula is , and its molecular weight is 162.16 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Synthesis Pathways

Several methods have been reported for synthesizing 5-Fluoroisoquinolin-4-amine:

-

Electrophilic Fluorination: Fluorination of isoquinoline derivatives at the 5-position using selective reagents.

-

Amination Reactions: Introduction of the amino group at the 4-position through nucleophilic substitution or reductive amination.

-

Cyclization Strategies: Construction of the isoquinoline ring system followed by functionalization at specific positions .

These methods are designed to optimize yield, purity, and regioselectivity, ensuring scalability for industrial applications.

Pharmacological Potential

5-Fluoroisoquinolin-4-amine has shown promise in various preclinical studies:

-

Antimicrobial Activity: Exhibits inhibitory effects against bacterial strains such as Mycobacterium smegmatis and fungal pathogens like Candida albicans.

-

Antitumor Activity: Fluorinated derivatives are known to enhance bioavailability and selectivity in cancer therapies .

Mechanism of Action

The compound's biological activity is attributed to:

-

Increased binding affinity to enzyme targets due to fluorine substitution.

-

Enhanced metabolic stability, reducing degradation by enzymes.

Applications in Medicinal Chemistry

5-Fluoroisoquinolin-4-amine serves as a valuable scaffold for designing drugs with improved pharmacokinetics and pharmacodynamics:

-

Anticancer Agents: Fluorinated isoquinolines are being explored for their ability to inhibit tumor growth.

-

Antimicrobial Drugs: Potential use against resistant bacterial strains.

-

Lead Optimization: Acts as a starting point for synthesizing derivatives with tailored properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminoisoquinoline | Lacks fluorine; amino group at position 4 | Studied for antitumor activity |

| 5-Chloroisoquinolin-4-amine | Chlorine instead of fluorine | Different halogen affects reactivity |

| Isoquinoline | Parent structure without substitutions | Serves as a base for many derivatives |

The presence of fluorine in 5-Fluoroisoquinolin-4-amine enhances its pharmacological profile compared to non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume